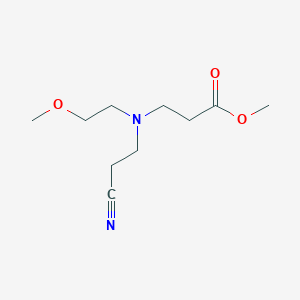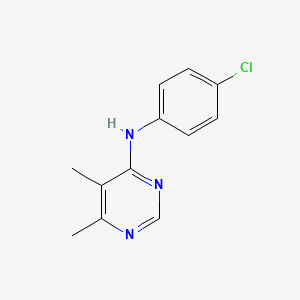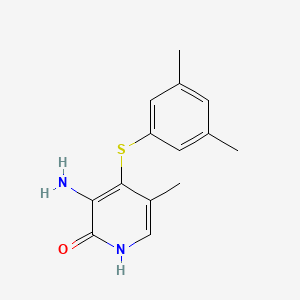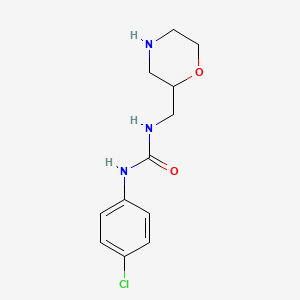
3-Bromoundecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of an undecane chain, which also contains a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromoundecan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-undecanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .
化学反応の分析
Types of Reactions: 3-Bromoundecan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or primary amines.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) with reducing agents like NaBH4 or LiAlH4.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines depending on the nucleophile used.
Reduction: Formation of 2-undecanol.
Oxidation: Formation of 2-undecanoic acid.
科学的研究の応用
3-Bromoundecan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Studied for its effects on various biological systems, including its potential as an antimicrobial agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromoundecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group make it a reactive molecule capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
類似化合物との比較
2-Bromo-2-undecanone: Similar structure but with the bromine atom at the second position instead of the third.
3-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of bromine.
2-Undecanone: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Bromoundecan-2-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
特性
分子式 |
C11H21BrO |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
3-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3 |
InChIキー |
CQPUDVQAXNWKSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B8363614.png)







![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)




